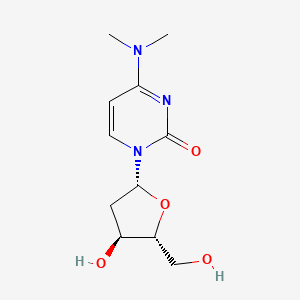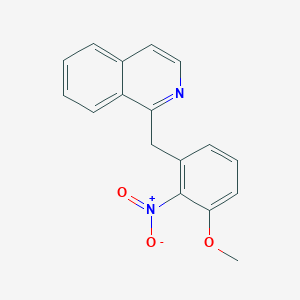
N4,N4-dimethyl-2'-deoxycytidine
概要
説明
N4,N4-dimethyl-2’-deoxycytidine: is a modified nucleoside analog, structurally derived from 2’-deoxycytidine. It features two methyl groups attached to the nitrogen atom at the fourth position of the cytosine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-dimethyl-2’-deoxycytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation .
Industrial Production Methods: Industrial production of N4,N4-dimethyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: N4,N4-dimethyl-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The methyl groups on the nitrogen atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various N4-substituted derivatives and oxidized or reduced forms of the original compound .
科学的研究の応用
Chemistry: N4,N4-dimethyl-2’-deoxycytidine is used as a building block in the synthesis of modified oligonucleotides, which are essential for studying DNA-protein interactions and developing new therapeutic agents .
Biology: In molecular biology, this compound is utilized in the study of DNA methylation and its effects on gene expression. It serves as a model compound for understanding the role of methylated nucleosides in epigenetic regulation .
Medicine: N4,N4-dimethyl-2’-deoxycytidine has shown potential in antiviral and anticancer research. It inhibits viral replication and induces apoptosis in cancer cells, making it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of nucleoside analog-based therapies. Its unique structure allows for the design of drugs with improved efficacy and reduced side effects.
作用機序
N4,N4-dimethyl-2’-deoxycytidine exerts its effects primarily through incorporation into DNA, where it disrupts normal DNA synthesis and function. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the inhibition of viral replication and induction of apoptosis in cancer cells . The methyl groups on the nitrogen atom enhance its binding affinity to these molecular targets, thereby increasing its potency .
類似化合物との比較
2’-Deoxycytidine: The parent compound, lacking the methyl groups on the nitrogen atom.
N4-methyl-2’-deoxycytidine: A similar compound with a single methyl group on the nitrogen atom.
N4-acetyl-2’-deoxycytidine: Another derivative with an acetyl group instead of methyl groups.
Uniqueness: N4,N4-dimethyl-2’-deoxycytidine is unique due to the presence of two methyl groups on the nitrogen atom, which significantly alters its chemical and biological properties. This modification enhances its stability and binding affinity to molecular targets, making it more effective in inhibiting viral replication and inducing apoptosis compared to its analogs .
特性
IUPAC Name |
4-(dimethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-13(2)9-3-4-14(11(17)12-9)10-5-7(16)8(6-15)18-10/h3-4,7-8,10,15-16H,5-6H2,1-2H3/t7-,8+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNEMUWMUKEGM-QXFUBDJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B3270611.png)






![2-Bromo-5-[3-(trifluoromethoxy)phenyl]-1,3,4-thiadiazole](/img/structure/B3270676.png)

